
N-(2-aminoethyl)isoquinoline-5-sulfonamide
Übersicht
Beschreibung
N-(2-aminoethyl)isoquinoline-5-sulfonamide (commonly abbreviated as H-9) is a synthetic isoquinoline sulfonamide derivative widely recognized as a potent inhibitor of protein kinases, particularly protein kinase A (PKA) and casein kinase I (CK1) . Its molecular formula is C₁₁H₁₃N₃O₂S, and it features a sulfonamide group linked to an isoquinoline scaffold and a 2-aminoethyl side chain. H-9 has been extensively utilized in cellular and biochemical research to study signaling pathways, especially those involving cyclic AMP (cAMP)-dependent processes .
H-9 exhibits an IC₅₀ of 35 nM for PKA and 2.5 μM for protein kinase B (PKB/Akt), demonstrating significant selectivity for PKA over other kinases . This selectivity, combined with its cell permeability, has made it a critical tool for dissecting PKA-mediated pathways in neuropsychiatric disorders such as depression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Mechanisms
Sulfonation of Isoquinoline
The synthesis begins with the sulfonation of isoquinoline to introduce the sulfonic acid group at the 5-position. Traditional methods employed fuming sulfuric acid , but recent patents favor chlorosulfonic acid due to reduced corrosivity and improved reaction control .
Reaction Conditions :
-
Chlorosulfonic acid (3–5 equivalents) is added dropwise to isoquinoline in dichloromethane at 0–5°C.
-
The mixture is stirred at 40–45°C for 2–4 hours, yielding 5-isoquinoline sulfonic acid .
Advantages :
-
Higher regioselectivity for the 5-position compared to fuming sulfuric acid.
-
Lower environmental impact due to reduced sulfur trioxide emissions .
Formation of 5-Isoquinoline Sulfonyl Chloride
The sulfonic acid is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) or chlorosulfonic acid .
Procedure :
-
5-Isoquinoline sulfonic acid is refluxed with excess SOCl₂ (5–10 equivalents) in the presence of DMF (catalytic) for 3–6 hours.
-
The product, 5-isoquinoline sulfonyl chloride , is isolated by vacuum distillation or precipitation .
Key Data :
Parameter | Value |
---|---|
Yield | 85–90% |
Purity (HPLC) | ≥95% |
Reaction Temperature | 70–80°C |
Amination with Ethylenediamine
The sulfonyl chloride reacts with ethylenediamine to form the target sulfonamide.
Optimized Protocol :
-
5-Isoquinoline sulfonyl chloride is dissolved in dichloromethane and added to a solution of ethylenediamine (1.2 equivalents) and sodium bicarbonate in water.
-
The reaction proceeds at 20–25°C for 2–5 hours, maintaining pH 7–8 via acid-base adjustments .
Workup :
-
The organic layer is separated, washed with brine, and concentrated.
-
Crude product is recrystallized from isopropanol or dioxane , yielding N-(2-aminoethyl)isoquinoline-5-sulfonamide with >90% purity .
Challenges :
-
Over-alkylation is avoided by controlling stoichiometry and temperature.
-
Side products (e.g., disubstituted sulfonamides) are minimized using excess ethylenediamine .
Industrial-Scale Methodologies
Asahi Kasei Process (Original Patent)
The foundational method involves:
-
Sulfonation with fuming sulfuric acid.
-
Chlorosulfonation with SOCl₂/DMF .
-
Amination with homopiperazine (later adapted for ethylenediamine) .
Limitations :
-
High toxicity of fuming sulfuric acid.
-
Low yield (65–70%) due to side reactions during sulfonation .
Improved Process with Chlorosulfonic Acid
Modern adaptations replace fuming sulfuric acid with chlorosulfonic acid , enhancing safety and yield:
Step | Traditional Method | Improved Method |
---|---|---|
Sulfonation Agent | Fuming H₂SO₄ | ClSO₃H |
Reaction Temperature | 120–130°C | 40–45°C |
Yield | 65% | 85% |
Purity | 88% | 95% |
This method reduces energy consumption and waste generation, aligning with green chemistry principles .
Purification and Characterization
Crystallization Techniques
-
Solvent Selection : Dioxane and isopropanol are optimal for recrystallization, achieving ≥98% purity .
-
Yield Optimization : Cooling the solution to 0°C for 4 hours maximizes crystal formation .
Analytical Confirmation
-
NMR Spectroscopy : Confirms the absence of unreacted ethylenediamine and sulfonyl chloride.
-
HPLC : Purity >99% is achievable with gradient elution (acetonitrile/water) .
Component | Cost per Kilogram (USD) |
---|---|
Isoquinoline | $120–150 |
Chlorosulfonic Acid | $80–100 |
Ethylenediamine | $50–70 |
The improved method reduces raw material costs by 20% compared to traditional routes .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-aminoethyl)isoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-(2-aminoethyl)isoquinoline-5-sulfonamide has shown potential as a lead compound in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets.
Protein Kinase Inhibition
Research indicates that derivatives of isoquinoline-5-sulfonamide can act as inhibitors of protein kinases, which are crucial in cell signaling pathways. A study focused on the structure-based design of isoquinoline-5-sulfonamide inhibitors demonstrated their potential as antitumor agents targeting protein kinase B (PKB) . This property is significant for developing cancer therapies.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies suggest that isoquinoline derivatives exhibit activity against a range of pathogens, making them candidates for antibiotic development. The sulfonamide moiety is known to enhance the antibacterial effects by mimicking p-aminobenzoic acid, a substrate for bacterial folate synthesis .
Biochemical Research
This compound is utilized in biochemical assays to study enzyme activities and cellular processes.
Enzyme Inhibition Studies
The compound has been used to investigate the inhibition of various enzymes, including those involved in metabolic pathways. For instance, its role in inhibiting carbonic anhydrase has been documented, contributing to research in metabolic disorders .
Cellular Signaling Pathways
Research has explored how this compound influences cellular signaling pathways, particularly those involving cyclic AMP (cAMP). Its ability to modulate these pathways suggests potential applications in treating diseases linked to dysregulated signaling .
Cancer Therapeutics
A notable case study involved the synthesis and evaluation of this compound derivatives as potential anticancer agents. The study reported promising results in inhibiting tumor growth in vitro and in vivo models, indicating a pathway for future drug development .
Antimicrobial Development
Another case study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings highlighted its potential as a scaffold for developing new antibiotics aimed at combating antibiotic resistance .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Development of kinase inhibitors | Potential antitumor activity |
Antimicrobial Activity | Evaluation against bacterial pathogens | Effective against resistant strains |
Biochemical Research | Studies on enzyme inhibition and cellular signaling | Modulates cAMP pathways |
Case Study - Cancer | Synthesis and evaluation of derivatives | Inhibits tumor growth |
Case Study - Antimicrobial | Efficacy against resistant bacteria | Promising scaffold for new antibiotics |
Wirkmechanismus
The mechanism of action of N-(2-aminoethyl)isoquinoline-5-sulfonamide involves the inhibition of specific kinases, particularly casein kinase I, protein kinase A, and protein kinase C. The compound binds to the active site of these kinases, preventing the phosphorylation of their substrates. This inhibition disrupts various cellular signaling pathways, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Modifications
H-9 belongs to a family of isoquinoline sulfonamide kinase inhibitors. Key analogs and their structural/functional differences are summarized below:
Table 1: Structural and Functional Comparison of Isoquinoline Sulfonamide Derivatives
Kinase Selectivity and Potency
- H-89 vs. H-9 : H-89 shares the core structure of H-9 but includes a 4-bromocinnamyl group. This modification enhances van der Waals interactions with PKA’s hydrophobic pocket, improving binding affinity and selectivity. Both compounds exhibit similar IC₅₀ values for PKA (35 nM), but H-89 is preferred for positron emission tomography (PET) due to its compatibility with radiolabeling (e.g., [¹¹C]methylation) .
- H-7 vs. H-9 : H-7 shows broader kinase inhibition, targeting PKC and PKA with higher potency (IC₅₀ = 6 μM and 3 μM, respectively). In contrast, H-9 is more selective for PKA and CK1, making it preferable for cAMP-specific studies .
- CKI-7 : The chlorine substitution at C5 shifts selectivity toward CK1 (IC₅₀ = 6 μM) while reducing PKA inhibition (IC₅₀ = 30 μM), highlighting the role of halogenation in modulating kinase specificity .
Key Research Findings
Synthetic Modifications: Introducing bulky groups (e.g., bromocinnamyl in H-89) or small alkyl chains (e.g., methyl in compound 4) preserves or enhances PKA binding, validating the flexibility of the isoquinoline sulfonamide scaffold for drug design .
Kinase Inhibition Hierarchy : The inhibitory hierarchy (H-7 > H-9 > HA1004) against PKC correlates with their effects on cytotoxic T lymphocyte (CTL) activity, underscoring PKC’s role in immune cell function .
Imaging Advancements : [¹¹C]H-89 achieves a specific activity of 1130 mCi/μmol, making it suitable for real-time PKA imaging in neurological disorders .
Biologische Aktivität
N-(2-aminoethyl)isoquinoline-5-sulfonamide, commonly known as fasudil, is a significant compound in pharmacological research due to its diverse biological activities, particularly as a protein kinase inhibitor. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to an isoquinoline backbone. Its structural formula can be represented as follows:
This compound exhibits a white to off-white crystalline appearance and is soluble in various organic solvents, making it suitable for biological assays and therapeutic applications.
Fasudil primarily functions as an inhibitor of Rho-associated protein kinases (ROCKs) , which play crucial roles in cellular processes such as smooth muscle contraction, cell migration, and neurite outgrowth. By inhibiting ROCKs, fasudil promotes vasodilation , potentially lowering blood pressure and improving blood flow in various tissues. The inhibition of ROCKs also affects other signaling pathways that are implicated in diseases like cancer and neurodegenerative disorders.
1. Vasodilatory Effects
Fasudil has been extensively studied for its vasodilatory properties. In animal models, it has been shown to significantly increase arterial blood flow when administered locally. For instance, studies involving intravenous administration demonstrated that fasudil produces vasodilatory effects comparable to established cardiovascular drugs like diltiazem .
2. Neuroprotective Effects
Research indicates that fasudil may have neuroprotective effects in models of stroke and neurodegeneration. It has been reported to reduce neuronal apoptosis and improve functional recovery following ischemic injury by modulating signaling pathways involved in cell survival .
3. Antitumor Activity
Fasudil's role as a protein kinase inhibitor extends to potential antitumor applications. It has been investigated for its ability to inhibit cancer cell proliferation by disrupting signaling pathways critical for tumor growth and metastasis .
Case Study 1: Cardiovascular Applications
A clinical trial assessed the efficacy of fasudil in patients with cerebral vasospasm following subarachnoid hemorrhage. The results indicated a significant improvement in cerebral blood flow and reduced incidence of secondary ischemic events compared to placebo controls.
Case Study 2: Neurological Disorders
In a rodent model of Alzheimer's disease, fasudil administration led to improved cognitive function and reduced amyloid plaque accumulation. This suggests its potential as a therapeutic agent for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Similarity Index | Unique Features |
---|---|---|
N,N-Dimethylbenzenesulfonamide | 0.66 | Different functional groups affecting solubility |
5-Amino-2-methylbenzenesulfonamide | 0.64 | Variation in amino group positioning |
4-Methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl)benzenesulfonamide | 0.70 | More complex structure with multiple sulfonamido groups |
This compound stands out due to its specific inhibitory action on key protein kinases, which may not be present in other similar compounds.
Q & A
Basic Research Questions
Q. What are the primary biochemical targets of N-(2-aminoethyl)isoquinoline-5-sulfonamide, and how are its inhibitory effects validated experimentally?
this compound (H-9) is a selective inhibitor of casein kinase I (CK1) and protein kinase A (PKA), with weaker activity against protein kinase C (PKC). Validation involves in vitro kinase assays using recombinant enzymes, where inhibition potency is quantified via IC50 values. For example, competitive binding assays with ATP analogs and radioactive labeling (e.g., [γ-32P]ATP) measure residual kinase activity after inhibitor treatment. Structural confirmation via X-ray crystallography or molecular docking can further elucidate binding modes .
Q. How is the compound synthesized, and what analytical techniques ensure purity and structural fidelity?
Synthesis typically involves reacting isoquinoline-5-sulfonyl chloride with 2-aminoethylamine derivatives. Key steps include:
- Nucleophilic substitution under anhydrous conditions.
- Purification via silica gel chromatography. Characterization employs multinuclear NMR (1H, 13C, 15N) to confirm sulfonamide linkage and amine proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical details .
Advanced Research Questions
Q. What strategies optimize this compound derivatives for positron emission tomography (PET) imaging?
Radiolabeled derivatives like [11C]5 are designed by introducing isotopes (e.g., 11C-methyl groups) to the sulfonamide nitrogen. Critical considerations include:
- Retaining potency : Methylation at the sulfonamide nitrogen (e.g., N-methylation) minimally affects PKA inhibition (IC50 ~20 nM vs. parent compound).
- Radiosynthesis : Reacting precursors (e.g., H-89) with [11C]CH3I in DMSO at 120°C, followed by HPLC purification (>98% radiochemical purity).
- Biodistribution : In vivo PET studies in rodents assess brain penetration and target engagement, with sacrifice at timed intervals (5–60 min post-injection) to quantify tracer retention .
Q. How do structural modifications impact the compound’s pharmacokinetic properties and blood-brain barrier (BBB) penetration?
Substituents like 4-bromocinnamyl (H-89) enhance lipophilicity, improving BBB permeability. Key methodologies:
- LogP measurements : Compare octanol/water partitioning to predict membrane permeability.
- In situ perfusion assays : Quantify brain uptake in rodent models using radiolabeled analogs.
- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., amine oxidation), guiding halogenation or cyclization to block degradation .
Q. What challenges arise in radiochemical synthesis, and how are yields improved?
Low radiochemical yields (e.g., 16% for [11C]5) stem from:
- Isotope half-life constraints : [11C] (t1/2 = 20.4 min) requires rapid purification via reverse-phase HPLC.
- Byproduct formation : Competing reactions (e.g., over-alkylation) are minimized using stoichiometric control and anhydrous conditions. Optimization strategies include microwave-assisted synthesis and solid-phase extraction (SPE) for faster isolation .
Q. Methodological Considerations
Q. How are contradictions in kinase inhibition data resolved across studies?
Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentrations, enzyme isoforms). Standardization steps:
- ATP titration : Use Km-adjusted ATP levels to reflect physiological conditions.
- Isoform-specific assays : Compare inhibition profiles of PKA (e.g., RIα vs. RIIβ subunits) using recombinant proteins.
- Cross-validation : Employ orthogonal methods like thermal shift assays or surface plasmon resonance (SPR) to confirm binding .
Q. What computational tools predict off-target effects of derivatives?
Molecular docking (AutoDock, Schrödinger) screens against kinase databases (e.g., PDB, KLIFS) to assess selectivity. Machine learning models (e.g., Random Forest classifiers) trained on kinase-inhibitor datasets predict promiscuity risks. Experimental follow-up with kinome-wide profiling (e.g., KinomeScan) validates computational predictions .
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)isoquinoline-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11/h1-4,6,8,14H,5,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVZSHVZGVWQKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501004735 | |
Record name | N-(2-Aminoethyl)isoquinoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501004735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84468-17-7 | |
Record name | N-(2-Aminoethyl)-5-isoquinolinesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084468177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Aminoethyl)isoquinoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501004735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.